2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid
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Overview
Description
2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid is a synthetic organic compound characterized by the presence of a triazole ring, a sulfanyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with the triazole ring in the presence of a Lewis acid catalyst.
Addition of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction, where a thiol reacts with the triazole ring.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the sulfanyl group can participate in redox reactions. The methylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
2-[3-(4-methylphenyl)-5-thio-4H-1,2,4-triazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group and the triazole ring makes it particularly versatile in various chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)10-12-13-11(17)14(10)6-9(15)16/h2-5H,6H2,1H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJCJQYGDLMMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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